2-Bromo-6-fluorobenzenesulfonamide
Description
2-Bromo-6-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a bromine atom at the 2-position and a fluorine atom at the 6-position of the benzene ring, with a sulfonamide functional group (-SO₂NH₂) at the 1-position. Sulfonamides are widely utilized in medicinal chemistry due to their ability to act as enzyme inhibitors, particularly in targeting carbonic anhydrases or bacterial dihydropteroate synthases . Bromine enhances molecular weight and lipophilicity, while fluorine, being highly electronegative, can improve metabolic stability and binding specificity .
Properties
IUPAC Name |
2-bromo-6-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULOQVSGKICQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295941 | |
| Record name | 2-Bromo-6-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-60-3 | |
| Record name | 2-Bromo-6-fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluorobenzenesulfonamide typically involves the bromination and fluorination of benzenesulfonamide. One common method starts with o-fluorobenzonitrile as the initial raw material, followed by nitrification and subsequent bromination .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides.
Scientific Research Applications
2-Bromo-6-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluorobenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it can act as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial growth by interfering with folic acid synthesis.
Comparison with Similar Compounds
Positional Isomers: Substituent Orientation Effects
- 2-Bromo-4-fluorobenzenesulfonamide (): This positional isomer substitutes fluorine at the 4-position instead of the 6-position. This altered electronic environment may reduce solubility in polar solvents .
- The ester functionality is hydrolytically unstable compared to sulfonamides, making it less suitable for drug candidates requiring prolonged stability. However, the ester group enhances lipophilicity, favoring membrane permeability .
Functional Group Variations
- 5-Bromo-4-fluoro-2-methylaniline (): Replacing the sulfonamide with an amine group (-NH₂) increases basicity, enabling protonation at physiological pH.
2-Bromo-4-fluoro-6-methylbenzonitrile ():
The nitrile group (-CN) is a strong electron-withdrawing moiety, which may amplify the deactivating effects of bromine and fluorine. This could reduce reactivity in electrophilic substitution reactions relative to sulfonamides, which participate in hydrogen bonding .
Data Table: Structural and Inferred Property Comparison
| Compound Name | Substituent Positions | Functional Group | Key Inferred Properties |
|---|---|---|---|
| 2-Bromo-6-fluorobenzenesulfonamide | Br (2), F (6) | Sulfonamide | High acidity, H-bonding capacity, stability |
| 2-Bromo-4-fluorobenzenesulfonamide | Br (2), F (4) | Sulfonamide | Enhanced electron withdrawal, lower solubility |
| 5-Bromo-4-fluoro-2-methylaniline | Br (5), F (4), Me (2) | Amine | Steric hindrance, basicity |
| Ethyl 5-bromo-2-fluorobenzoate | Br (5), F (2) | Ester | Lipophilic, hydrolytically labile |
Research Findings and Implications
Electronic Effects : The 2,6-substitution pattern in this compound minimizes steric clash between substituents, allowing optimal alignment for interactions with enzyme active sites. In contrast, 2,4-substitution (as in 2-bromo-4-fluorobenzenesulfonamide) may distort binding geometry .
Functional Group Impact : Sulfonamides generally exhibit higher metabolic stability than esters or amines, making them preferable in drug design. For instance, the sulfonamide group’s hydrogen-bonding capacity can enhance target affinity compared to nitriles or methyl groups .
This synergy is absent in mono-halogenated analogs like 4-fluoroacetophenone derivatives .
Biological Activity
2-Bromo-6-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a sulfonamide group, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article provides an in-depth exploration of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFNOS. The presence of bromine and fluorine atoms enhances its reactivity and interaction with biological systems. The sulfonamide group allows for hydrogen bonding, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNOS |
| Molecular Weight | 227.07 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The mechanism of action of this compound primarily involves its role as a competitive antagonist of p-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. By inhibiting this pathway, sulfonamides like this compound exhibit antibacterial properties. Additionally, the compound can form hydrogen bonds and participate in halogen bonding, influencing enzyme activity and receptor interactions.
Antibacterial Properties
Research indicates that sulfonamides possess significant antibacterial activity due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. In vitro studies have demonstrated that this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent.
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound has been utilized to study its effects on specific enzymes involved in metabolic pathways. The compound has shown promise in inhibiting certain deacetylases and proteases, which are vital in cancer biology and other diseases .
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial properties of various sulfonamides found that this compound exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent.
- Enzyme Interaction : In research focusing on enzyme inhibitors, this compound was tested against histone deacetylases (HDACs). The results indicated that the compound could selectively inhibit certain HDAC isoforms, suggesting its utility in epigenetic therapies .
Research Applications
The compound has diverse applications in scientific research:
- Medicinal Chemistry : Investigated for potential therapeutic uses in drug development.
- Biochemical Assays : Employed as a probe in studies of enzyme inhibition and protein interactions.
- Synthetic Chemistry : Used as an intermediate in the synthesis of more complex organic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
